Sargachromanol C
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Overview
Description
Sargachromanol C is a naturally occurring compound isolated from the brown alga Sargassum siliquastrum. It belongs to the family of chromanols, which are known for their diverse biological activities. This compound is particularly noted for its anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sargachromanol C involves the cyclization of substituted 1,4-benzoquinones. The key step in the synthesis is the formation of the chromanol ring system, which can be achieved through various cyclization reactions . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from Sargassum siliquastrum using organic solvents. The extract is then purified through chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sargachromanol C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Sargachromanol C has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Sargachromanol C involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like 5-lipoxygenase and modulate signaling pathways such as the nuclear-factor kappa-light-chain-enhancer of activated B-cells (NFκB) pathway . These interactions result in the suppression of inflammatory responses and the reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Sargachromanol C is structurally related to other chromanols, including:
- Sargachromanol A
- Sargachromanol B
- Sargachromanol G
- Sargachromanol F
Uniqueness
What sets this compound apart from its analogs is the presence of a 9′-hydroxyl group with R-configuration in its side chain. This unique structural feature contributes to its distinct biological activities, particularly its potent anti-inflammatory and antioxidant effects .
Properties
CAS No. |
856414-52-3 |
---|---|
Molecular Formula |
C27H40O3 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(2R)-2-[(3E,7E,9R)-9-hydroxy-4,8,12-trimethyltrideca-3,7,11-trienyl]-2,8-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H40O3/c1-19(2)12-13-25(29)21(4)11-7-9-20(3)10-8-15-27(6)16-14-23-18-24(28)17-22(5)26(23)30-27/h10-12,17-18,25,28-29H,7-9,13-16H2,1-6H3/b20-10+,21-11+/t25-,27-/m1/s1 |
InChI Key |
RFIIOYJLKCYOCK-PUMPRSRSSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/[C@@H](CC=C(C)C)O)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)C(CC=C(C)C)O)O |
Origin of Product |
United States |
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